

# Application Notes and Protocols for 24-h Continuous Infusion of DS-1040

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | DS-1040 Tosylate |           |
| Cat. No.:            | B560596          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the 24-hour continuous infusion protocol for DS-1040, a novel inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). The information is compiled from preclinical and clinical studies to guide researchers and drug development professionals in the application of DS-1040 for enhancing fibrinolysis.

#### Introduction to DS-1040

DS-1040 is a small molecule inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor (TAFIa).[1] By inhibiting TAFIa, DS-1040 prevents the removal of C-terminal lysine residues from partially degraded fibrin, thereby enhancing the binding of plasminogen and tissue plasminogen activator (t-PA) to the fibrin clot. This results in an increased generation of plasmin and more efficient clot lysis.[1] DS-1040 has been investigated for the treatment of thromboembolic diseases.[1]

# Signaling Pathway of DS-1040 in Fibrinolysis

The following diagram illustrates the mechanism of action of DS-1040 within the fibrinolytic pathway.

Caption: Mechanism of DS-1040 in enhancing fibrinolysis.

# **Experimental Protocols**



Detailed methodologies for key experiments are provided below.

#### 24-Hour Continuous Intravenous Infusion of DS-1040

This protocol is based on the methodology used in the first-in-human Phase 1 clinical trial.[1]

- Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of DS-1040 administered as a 24-hour continuous intravenous infusion.
- Study Population: Healthy adult subjects.[1]
- Dosage: Single ascending doses of DS-1040 ranging from 0.1 mg to 40 mg, or placebo, were administered.[1]
- Procedure:
  - A single dose of DS-1040 or placebo is administered intravenously over a 24-hour period.
     [1]
  - Blood samples for pharmacokinetic and pharmacodynamic analysis are collected at prespecified time points during and after the infusion.

## **Pharmacokinetic Analysis of DS-1040**

- Objective: To determine the plasma concentration of DS-1040 over time.
- Sample Collection: Venous blood samples (3 mL) are collected in K2-EDTA tubes at baseline, and at 0.5, 3, 6, 18, 24, 48, and 96 hours after the start of the infusion.[2]
- Sample Processing:
  - Immediately after collection, mix the blood by inversion and cool on ice.[2]
  - Centrifuge at 1500 x g for 15 minutes at 4°C to separate the plasma.
  - Store plasma samples at or below -20°C until analysis.
- Bioanalytical Method:



- Plasma concentrations of DS-1040 are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]
- The assay should be validated for a linear range, for example, between 0.500 and 500 ng/mL.[2]

#### **Pharmacodynamic Assays**

- Objective: To measure the enzymatic activity of activated TAFI in plasma.
- Methodology: A chromogenic assay, such as the STA®-Stachrom® TAFI assay, can be used.
   [2]
- Principle: This assay measures the amount of active TAFIa by its ability to cleave a specific substrate, leading to a color change that is proportional to the TAFIa activity.
- Procedure (General Steps):
  - Collect citrated plasma from blood samples.
  - Activate TAFI to TAFIa using a thrombin/thrombomodulin complex.
  - Add a specific chromogenic substrate for TAFIa.
  - Measure the change in absorbance over time using a spectrophotometer.
  - Calculate TAFIa activity relative to a standard calibrator.
- Objective: To assess the overall potential of plasma to lyse a fibrin clot.
- Principle: A clot is formed in a plasma sample, and the time it takes for the clot to lyse is measured. A shorter clot lysis time indicates enhanced fibrinolysis.
- Procedure (General Steps):
  - Prepare platelet-poor plasma from citrated blood samples.
  - Initiate clot formation by adding tissue factor, phospholipids, and calcium.



- Simultaneously, add a standardized amount of t-PA to initiate fibrinolysis.
- Monitor the clot turbidity (absorbance) over time in a microplate reader.
- The clot lysis time is typically defined as the time from the peak turbidity to 50% lysis.
- Objective: To quantify the levels of D-dimer, a specific fibrin degradation product, in plasma.
- Methodology: An immunoturbidimetric assay, such as the STA®-Liatest® D-Di assay, can be utilized.[2]
- Principle: Latex particles coated with monoclonal antibodies specific for D-dimer are agglutinated in the presence of D-dimer in the plasma sample. The resulting increase in turbidity is measured and is proportional to the D-dimer concentration.
- Procedure (General Steps):
  - Collect citrated plasma from blood samples.
  - Mix the plasma sample with the latex reagent.
  - Measure the change in turbidity using an automated coagulation analyzer.
  - Quantify the D-dimer concentration against a calibration curve.
  - Results are often reported in fibrinogen equivalent units (FEU).[2]

### **Data Presentation**

The following tables summarize the expected pharmacokinetic and pharmacodynamic outcomes based on the first-in-human study of DS-1040. Note that specific quantitative data from the 24-hour continuous infusion cohorts were not publicly available in a detailed tabular format. The data presented here are illustrative of the reported trends.

Table 1: Pharmacokinetic Parameters of DS-1040 Following 24-h Continuous Infusion (Illustrative)



| Dose (mg)   | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
|-------------|--------------|----------|---------------|
| Low Dose    |              |          |               |
| Medium Dose |              |          |               |
| High Dose   |              |          |               |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve. Plasma exposure of DS-1040 was observed to increase proportionally with the increase in dose.[1]

Table 2: Pharmacodynamic Effects of DS-1040 Following 24-h Continuous Infusion (Illustrative Trends)

| Dose        | TAFIa Activity             | 50% Clot Lysis<br>Time     | D-dimer Levels               |
|-------------|----------------------------|----------------------------|------------------------------|
| Placebo     | No significant change      | No significant change      | No significant change        |
| Low Dose    | Dose-dependent decrease    | Dose-dependent<br>decrease | Increase in some individuals |
| Medium Dose | Dose-dependent decrease    | Dose-dependent<br>decrease | Increase in some individuals |
| High Dose   | Dose-dependent<br>decrease | Dose-dependent<br>decrease | Increase in some individuals |

DS-1040 caused a substantial dose-dependent and time-dependent decrease in TAFIa activity and in 50% clot lysis time. The levels of D-dimer, indicative of endogenous fibrinolysis, increased in some individuals following DS-1040 treatment.[1]

# **Experimental Workflow**

The diagram below outlines the general workflow for a clinical study involving a 24-hour continuous infusion of DS-1040.





Click to download full resolution via product page

Caption: Clinical study workflow for DS-1040 continuous infusion.

## Conclusion



The 24-hour continuous infusion of DS-1040 has been shown to be a viable method of administration for achieving sustained inhibition of TAFIa and enhancement of fibrinolysis. The protocols and data presented in these application notes provide a framework for researchers and scientists to design and conduct further studies with DS-1040. Careful adherence to validated bioanalytical and pharmacodynamic assays is crucial for obtaining reliable and reproducible results.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A first-in-human study of DS-1040, an inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor, in healthy subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, Pharmacokinetics and Pharmacodynamics of DS-1040, in Combination with Thrombectomy, in Japanese Patients with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Congruent identification of imbalanced fibrinolysis by 2 distinct clot lysis time assays -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for 24-h Continuous Infusion of DS-1040]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560596#24-h-continuous-infusion-protocol-for-ds-1040]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com